1-Piperidinesuccinonitrile

Description

1-Piperidinocyclohexanecarbonitrile (CAS 3867-15-0) is a nitrile-containing piperidine derivative with the molecular formula C₁₂H₂₀N₂ and a molecular weight of 192.3 g/mol . Structurally, it features a piperidine ring attached to a cyclohexane carbonitrile moiety. This compound is supplied as a crystalline solid with a purity of ≥95% and is stable for ≥5 years when stored at -20°C . It is primarily used as an analytical reference standard in research and forensic applications due to its well-defined properties .

Key functional groups:

- Nitrile group: Enhances polarity and reactivity in nucleophilic additions.

Propriétés

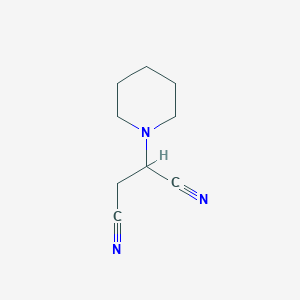

Numéro CAS |

6652-02-4 |

|---|---|

Formule moléculaire |

C9H13N3 |

Poids moléculaire |

163.22 g/mol |

Nom IUPAC |

2-piperidin-1-ylbutanedinitrile |

InChI |

InChI=1S/C9H13N3/c10-5-4-9(8-11)12-6-2-1-3-7-12/h9H,1-4,6-7H2 |

Clé InChI |

FPZRTFKQCXYLMG-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(CC1)C(CC#N)C#N |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Piperidinesuccinonitrile involves several steps, typically starting from readily available precursors. One common synthetic route involves the cyclization of appropriate nitrile precursors under controlled conditions. Industrial production methods often employ metal-catalyzed reactions to enhance yield and efficiency .

Analyse Des Réactions Chimiques

1-Piperidinesuccinonitrile undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

1-Piperidinesuccinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-Piperidinesuccinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

The table below compares 1-Piperidinocyclohexanecarbonitrile with four structurally related piperidine derivatives:

Key Research Findings

- Synthetic Versatility: Nitrile-containing piperidines like 1-Piperidinocyclohexanecarbonitrile are less hygroscopic than aldehyde analogs, simplifying storage .

- Toxicity Contrasts : Piperidine derivatives with nitro groups (e.g., 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine) exhibit higher acute toxicity compared to nitriles, necessitating stricter safety protocols .

- Thermal Stability : Cyclohexane-backbone derivatives demonstrate superior thermal stability over aromatic analogs, as seen in differential scanning calorimetry (DSC) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.